molecular formula C18H15ClF3NO2 B3584582 (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

(E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B3584582
M. Wt: 369.8 g/mol
InChI Key: VCLILQIXSRZBAK-BJMVGYQFSA-N
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Description

(E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is a synthetic organic compound It is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, an ethoxy group on another phenyl ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)aniline and 4-ethoxybenzaldehyde.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be introduced through a condensation reaction between the aniline derivative and the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Research: Employed as a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenylacrylamide: Lacks the ethoxy group.

    (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

(E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO2/c1-2-25-14-7-3-12(4-8-14)5-10-17(24)23-13-6-9-16(19)15(11-13)18(20,21)22/h3-11H,2H2,1H3,(H,23,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLILQIXSRZBAK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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